Product packaging for 2-(1H-Benzimidazol-2-yloxy)ethanol(Cat. No.:CAS No. 124942-04-7)

2-(1H-Benzimidazol-2-yloxy)ethanol

Cat. No.: B058559
CAS No.: 124942-04-7
M. Wt: 178.19 g/mol
InChI Key: MWQCNDKZIMEIMB-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yloxy)ethanol ( 124942-04-7) is a benzimidazole-based chemical compound with the molecular formula C 9 H 10 N 2 O 2 and a molecular weight of 178.19 g/mol. This compound features a benzimidazole heterocyclic core, a structure known for its wide range of biological activities, linked to an ethanol moiety via an ether oxygen, which enhances its potential for hydrogen bonding and further functionalization. Research Applications and Value: This compound serves as a versatile building block and key intermediate in organic and medicinal chemistry research. The benzimidazole scaffold is of significant interest in the development of pharmacologically active molecules. The presence of the ethanol side chain provides a handle for further synthetic modification, such as esterification or etherification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Its primary research value lies in its potential as a precursor for synthesizing more complex molecules, particularly in the exploration of new anticancer agents and other therapeutic compounds. Handling and Compliance: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O2 B058559 2-(1H-Benzimidazol-2-yloxy)ethanol CAS No. 124942-04-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124942-04-7

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yloxy)ethanol

InChI

InChI=1S/C9H10N2O2/c12-5-6-13-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11)

InChI Key

MWQCNDKZIMEIMB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)OCCO

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)OCCO

Other CAS No.

124942-04-7

Synonyms

Ethanol, 2-(1H-benzimidazol-2-yloxy)- (9CI)

Origin of Product

United States

Structure Activity Relationship Sar Studies of 2 1h Benzimidazol 2 Yloxy Ethanol Analogues

Positional and Substituent Effects on Biological Activity

The benzimidazole (B57391) nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, offers multiple positions for substitution, primarily at the N-1, C-2, C-5, and C-6 positions, each playing a significant role in modulating biological effects. nih.govacs.org The inherent NH group of the imidazole ring is often considered important for activity. nih.gov

Substitutions at the N-1 position can greatly influence the molecule's lipophilicity and, consequently, its biological activity. For instance, N-substitution with straight-chain alkyl groups has been shown to enhance antiproliferative activity against certain cancer cell lines. acs.org A study demonstrated a linear increase in anticancer effects as the alkyl chain length increased from one to seven carbons, which may be attributed to improved membrane permeation due to higher lipophilicity. acs.org

The C-2 position is a critical site for modification. The biological properties of the benzimidazole system are strongly influenced by the substituent at this position. acs.org While the parent compound features a (2-hydroxyethoxy) group, other derivatives with different C-2 substituents, such as aryl groups, have been extensively studied. A p-methoxy substituent on a C-2 phenyl ring was found to have a positive effect on antiproliferative activity. acs.org

Modifications at the C-5 and C-6 positions of the benzene ring also significantly impact activity. The introduction of electron-withdrawing groups, such as a nitro group (-NO2) at the C-6 position, has been reported to result in more potent anti-inflammatory activity compared to other analogues. nih.gov Conversely, electron-donating groups at this position led to lower potency. nih.gov In other studies, a chloro (-Cl) substituent at the C-5 position demonstrated notable antifungal activity. nih.gov

Table 1: Impact of Substituents on the Benzimidazole Nucleus

Position of Substitution Substituent Type/Example Observed Impact on Biological Activity Reference(s)
N-1 Alkyl chains (e.g., butyl, heptyl) Increases lipophilicity; enhances antiproliferative activity. acs.org
C-2 Phenyl group with p-methoxy Showed positive effects on antiproliferative activity. acs.org
C-5 Chloro group (-Cl) Displayed remarkable antifungal activity. nih.gov
C-6 Nitro group (-NO₂) Enhanced anti-inflammatory activity. nih.gov
C-6 Methoxy group (-OCH₃) Showed strong anti-inflammatory activity in specific scaffolds. nih.gov

The 2-(1H-Benzimidazol-2-yloxy)ethanol structure contains a flexible ethylene (B1197577) glycol moiety connected to the C-2 position via an ether linkage. This side chain plays a crucial role in determining the molecule's physicochemical properties and its potential interactions with biological targets.

The ether linkage provides rotational flexibility, allowing the side chain to adopt various conformations. This flexibility can be critical for positioning the terminal hydroxyl group optimally within a receptor's binding site.

The terminal hydroxyl (-OH) group is a key functional feature. As a hydrogen bond donor and acceptor, it can form critical interactions with amino acid residues in a protein target. Furthermore, its hydrophilic nature can improve the aqueous solubility of the compound, a desirable property for drug candidates. nih.gov In a related, more complex structure, 2-{2-[3-(1H-Benzimidazol-2-yl)quinolin-2-yloxy]ethoxy}ethanol, the hydroxyl group was observed to form an intramolecular hydrogen bond with the imidazole unit. nih.gov This type of interaction can constrain the molecule's conformation, which might be a prerequisite for its biological activity.

The length of the glycol chain can also be a determining factor. Studies on related heterocyclic compounds with poly(ethylene glycol) (PEG) chains have shown that modifying the chain length can optimize properties like solubility and biological efficacy. nih.govgoogle.com

Conformational Analysis and Bioactive Conformations

The three-dimensional shape (conformation) of a molecule is critical for its biological function, as it dictates how the molecule fits into its biological target. For this compound and its analogues, conformational analysis helps to identify the most stable and biologically active shapes.

Crystallographic studies of related benzimidazole derivatives provide valuable insights. In (±)-1-(1H-Benzimidazol-2-yl)ethanol, which has a hydroxyethyl (B10761427) group directly attached to C-2, the fused benzene and imidazole rings are nearly planar. nih.govresearchgate.net However, in a more complex analogue containing a quinoline (B57606) unit linked by an ethoxy chain, the benzimidazole and quinoline ring systems were not coplanar, exhibiting an interplanar angle of 25.1°. nih.gov This highlights the conformational flexibility introduced by the side chain.

A key conformational feature observed in the crystal structure of 2-{2-[3-(1H-Benzimidazol-2-yl)quinolin-2-yloxy]ethoxy}ethanol is the formation of an intramolecular N—H⋯O hydrogen bond between the imidazole N-H and the oxygen of the side chain's hydroxyl group. nih.gov This interaction creates a stable 12-membered ring, effectively locking the side chain into a specific orientation relative to the benzimidazole core. nih.gov Such a "bioactive conformation" may be necessary for potent interaction with a target receptor, as it reduces the entropic penalty of binding. The molecules can also form intermolecular hydrogen bonds, creating larger networks that stabilize the crystalline structure. nih.govresearchgate.net

Ligand Efficiency and Optimization Strategies in Derivative Design

In modern drug discovery, the design of new derivatives is often guided by metrics such as ligand efficiency (LE). LE is a measure of the binding energy per non-hydrogen atom of a molecule, helping to identify small, efficient fragments that can be optimized into potent drug candidates. researchgate.net

Optimization strategies for benzimidazole derivatives focus on enhancing potency, selectivity, and pharmacokinetic properties. One common approach is to perform in silico docking studies to predict how different analogues will bind to a target protein. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of new compounds with improved binding affinity. researchgate.netrsc.org For example, docking studies of certain N⁵‐(4‐(1H‐benzo[d]imidazol‐2‐yl)phenyl)‐N²‐phenylpyridine‐2,5‐diamine derivatives into the aromatase binding site showed good binding scores and affinities, validating their design. researchgate.net

Another key strategy involves modifying the physicochemical properties of the molecule. As noted earlier, increasing the lipophilicity by adding alkyl chains can enhance activity, but this must be balanced to maintain adequate solubility and avoid metabolic liabilities. acs.org A successful optimization campaign was reported for a series of novel benzimidazoles designed as inhibitors of microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1). nih.gov The most potent compound, AGU654, exhibited an IC₅₀ of 2.9 nM and demonstrated remarkable selectivity over related enzymes like COX-1 and COX-2, along with excellent bioavailability. nih.gov This success highlights how iterative design, synthesis, and testing, guided by SAR principles, can lead to highly optimized drug candidates. nih.gov Improving metabolic stability is another critical goal, which can be assessed through assays like microsomal stability tests. rsc.org

Table 2: Representative Optimization Data for Benzimidazole Derivatives

Compound/Derivative Class Target Metric/Result Optimization Note Reference(s)
N⁵‐(4‐(1H‐benzo[d]imidazol‐2‐yl)phenyl)‐N²‐phenylpyridine‐2,5‐diamine Aromatase Good binding scores and affinities in docking studies. Design based on in silico modeling to fit the target's active site. researchgate.net
AGU654 (Benzimidazole derivative) mPGES-1 IC₅₀ = 2.9 nM High potency and selectivity achieved through structural modifications. nih.gov
N-alkylated 2-phenyl-1H-benzimidazoles Cancer cell lines IC₅₀ values improved with increased alkyl chain length. Optimization of lipophilicity to enhance membrane permeation and cytotoxic effects. acs.org

In Vitro Pharmacological Investigations and Molecular Target Identification

In Vitro Antiproliferative and Cytotoxic Mechanisms in Cellular Models

Benzimidazole (B57391) derivatives have been widely synthesized and evaluated for their anticancer potential in various human tumor cell lines. nih.govfrontierspartnerships.org These studies often utilize assays like the MTT or WST-1 test to determine the concentration-dependent inhibition of cell growth (IC₅₀). frontierspartnerships.orgresearchgate.net Findings indicate that the cytotoxic effects of these compounds can be selective, with some derivatives showing greater potency against cancer cells than normal cells. researchgate.netnih.govnih.gov Furthermore, certain nitrobenzimidazole derivatives have demonstrated enhanced cytotoxicity under hypoxic conditions, a state characteristic of the microenvironment in solid tumors. nih.govfrontierspartnerships.orgnih.gov

A number of fluoro-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa, HepG2, A549, and A375. researchgate.net For instance, one derivative with a para-fluoro substitution on the phenyl ring was identified as a highly potent agent against multiple cell lines. researchgate.net Similarly, other studies have found that specific benzimidazole-acrylonitrile derivatives exhibit pronounced antiproliferative effects against hematological cancer cell lines. mdpi.com

Cell LineDerivative TypeIC₅₀ (µM)ConditionsReference
A549 (Lung)Nitrobenzimidazole (Cmpd 8)~97Hypoxia frontierspartnerships.org
A549 (Lung)Nitrobenzimidazole (Cmpd 14)96.8Hypoxia frontierspartnerships.org
A549 (Lung)Nitrobenzimidazole (Cmpd 14)460Normoxia frontierspartnerships.org
T47D (Breast)Benzimidazole DerivativesVariousHypoxia/Normoxia nih.gov
MCF7 (Breast)Benzimidazole DerivativesVariousHypoxia/Normoxia nih.gov
HeLa (Cervical)Fluoro-substituted benzimidazole0.188Not Specified researchgate.net
HepG2 (Liver)Fluoro-substituted benzimidazole0.188Not Specified researchgate.net

A primary mechanism underlying the cytotoxic activity of benzimidazole derivatives is the induction of apoptosis, or programmed cell death. nih.govjksus.org In vitro studies have demonstrated that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. jksus.org A key indicator of apoptosis induction is the activation of caspases, a family of protease enzymes. Research has shown that treatment of cancer cells, such as the human lung adenocarcinoma A549 line, with cytotoxic benzimidazoles leads to the activation of initiator caspase-8 and executioner caspases like caspase-3 and caspase-7. nih.govfrontierspartnerships.orgjksus.org

The modulation of the B-cell lymphoma-2 (Bcl-2) family of proteins is another critical aspect of the pro-apoptotic action of these derivatives. jksus.org Studies have observed that certain benzimidazoles can upregulate the expression of the pro-apoptotic protein Bax while decreasing levels of the anti-apoptotic protein Bcl-2. nih.govjksus.orgmdpi.com This shift in the Bax/Bcl-2 ratio is a well-established trigger for the intrinsic apoptotic cascade. jksus.org In some breast and lung cancer cell models, benzimidazole treatment stimulated pro-apoptotic Bax protein synthesis without affecting Bcl-2 expression. nih.gov Furthermore, some benzimidazole carbamates are reported to induce cell death through p53-dependent apoptosis in cancer cells with functional p53, and via p53-independent mitotic catastrophe in cells with mutant p53. nih.gov

The antiproliferative effects of benzimidazole derivatives are often linked to their ability to inhibit key enzymes involved in cancer cell growth and proliferation. One of the most significant molecular targets identified for this class of compounds is tubulin. nih.gov Several benzimidazole derivatives, including specific carbamates and acrylonitriles, act as microtubule-disrupting agents by inhibiting tubulin polymerization. nih.govnih.govmdpi.com They are thought to bind to the colchicine (B1669291) binding site on β-tubulin, which is distinct from the binding sites of other clinical microtubule-targeting agents, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govnih.gov

In addition to tubulin, other enzymes have been identified as targets. Certain novel benzimidazole-based derivatives have shown potent dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinase, two enzymes whose mutations are implicated in various cancers. mdpi.com The compounds that demonstrated this dual inhibition also showed significant antiproliferative activity. mdpi.com

Antimicrobial Research Focus (In Vitro)

The benzimidazole scaffold is also a cornerstone in the development of new antimicrobial agents, with numerous derivatives showing in vitro activity against a wide spectrum of pathogenic bacteria and fungi. nih.govtandfonline.com

Benzimidazole derivatives have demonstrated in vitro efficacy against both Gram-positive and Gram-negative bacteria. nih.govacgpubs.org The antibacterial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. nih.govacgpubs.org Studies have shown that the nature and position of substituents on the benzimidazole ring significantly influence antibacterial potency. For example, derivatives with electron-withdrawing groups often display enhanced activity. nih.gov

Molecular docking studies have helped to identify potential enzymatic targets for these compounds. One such target is DNA gyrase, a bacterial enzyme essential for DNA replication. tandfonline.com Certain benzimidazole-1,3,4-thiadiazole hybrids have shown strong binding interactions with the active site of DNA gyrase, correlating with their potent antibacterial activity against E. coli. tandfonline.com Another identified target is tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial protein synthesis. mdpi.com Thieno[2,3-d]pyrimidine-benzimidazole hybrids have been designed as TrmD inhibitors, showing activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Bacterial StrainDerivative TypeMIC (µg/mL)Reference
E. coliBenzimidazole-1,3,4-thiadiazole (Cmpd 4f, 4i)< 0.97 tandfonline.com
B. subtilis2-(m-fluorophenyl)-benzimidazole (Cmpd 14)7.81 acgpubs.org
S. pyrogenesSubstituted benzimidazole (Cmpd 3m, 3n)21-25 tandfonline.com
E. coli ATCC 259222-thiomethyl-benzimidazole (Cmpd 5g, 7f, 7h)250-500 scirp.org

The in vitro antifungal properties of benzimidazole derivatives have been evaluated against various human pathogenic fungi, including species of Candida and Aspergillus. nih.govnih.gov The antifungal efficacy is typically assessed using broth microdilution methods to determine MIC values, with drugs like Ketoconazole or Fluconazole used as standards. nih.govnih.gov

A key molecular target for many antifungal benzimidazoles is the enzyme cytochrome P450 14α-sterol demethylase (CYP51). tandfonline.com This enzyme is vital for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Molecular docking studies have shown that novel benzimidazole derivatives can bind effectively to the active site of CYP51 from Mycobacterium tuberculosis, which shares homology with fungal CYP51. tandfonline.com Structure-activity relationship studies indicate that lipophilicity plays a role in antifungal activity; for instance, in a series of 1-alkyl-1H-benzo[d]imidazoles, derivatives with a nine-carbon alkyl chain (1-nonyl-1H-benzo[d]imidazole) exhibited optimal activity against Candida species. nih.gov

Research into the antiviral potential of benzimidazole derivatives has revealed activity against a broad range of viruses. In one extensive study, a series of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles was tested against a panel of RNA and DNA viruses. nih.gov Many of these compounds showed potent in vitro activity against Respiratory Syncytial Virus (RSV), with EC₅₀ values as low as 20 nM. nih.gov Moderate activity was also noted against Bovine Viral Diarrhea Virus (BVDV) and Yellow Fever Virus (YFV), both members of the Flaviviridae family, as well as against Coxsackie Virus B2 (CVB2). nih.gov

Other studies have identified benzimidazole derivatives with activity against different viral pathogens. For example, specific 5-nitro-1H-benzimidazole derivatives were found to be promising antiviral agents against the rotavirus Wa strain in vitro. researchgate.net More recently, in the search for agents against coronaviruses, extracts from medicinal plants have been screened, highlighting the ongoing search for novel antiviral scaffolds. nih.gov

Other In Vitro Biological Activities under InvestigationNo other in vitro biological activities for this specific compound are described in the literature.

Enzyme Modulation Beyond Primary TargetsInformation on the ability of 2-(1H-Benzimidazol-2-yloxy)ethanol to modulate enzymes is not present in the available scientific literature.

While the broader class of benzimidazole derivatives has been extensively studied for various pharmacological activities, including anti-inflammatory and antioxidant effects, these findings cannot be attributed to the specific compound this compound without direct experimental evidence. Public chemical databases confirm the structure of this compound but also note the absence of associated research literature on its biological functions. uni.lu

Computational Studies and Chemoinformatics Applications

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as a benzimidazole (B57391) derivative, within the active site of a protein.

The prediction of protein-ligand binding affinity is a cornerstone of molecular docking. It provides a numerical score, often in kcal/mol, that estimates the strength of the interaction between a ligand and a protein target. In studies of benzimidazole derivatives, molecular docking has been successfully employed to predict their binding affinities against a variety of protein targets. For instance, various substituted benzimidazole derivatives have been docked against targets like DNA gyrase and Staphylococcus aureus tyrosyl-tRNA synthetase to predict their potential as antibacterial agents spast.org. The docking scores from such studies indicate the likelihood of strong binding interactions spast.org.

In a representative study on novel benzimidazole–thiazole derivatives as potential COX-2 inhibitors, docking scores were instrumental in identifying the most promising compounds for further investigation. The binding affinities for the most active compounds were found to be comparable to that of the known drug Celecoxib, highlighting the predictive power of this computational approach rsc.org. While specific binding affinity data for "2-(1H-Benzimidazol-2-yloxy)ethanol" is not available, it is anticipated that its benzimidazole core would facilitate interactions with various biological targets. A hypothetical docking study would likely reveal favorable binding energies with proteins where the benzimidazole scaffold is known to be active.

Table 1: Representative Docking Scores of Benzimidazole Derivatives Against Various Protein Targets (Note: This data is illustrative and based on studies of various benzimidazole derivatives, not "this compound" itself.)

Compound Class Protein Target Representative Docking Score (kcal/mol) Reference
Benzimidazole-Thiazole Hybrids Cyclooxygenase-2 (COX-2) -8.927 rsc.org
Substituted Benzimidazoles DNA Gyrase Subunit B High Binding Affinity (qualitative) spast.org
Benzimidazole-Thiadiazole Hybrids Candida Sterol 14-α Demethylase (CYP51) -10.928 acs.org

Beyond predicting binding affinity, molecular docking elucidates the specific interactions between a ligand and the amino acid residues within a protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-protein complex.

For various benzimidazole derivatives, docking studies have successfully identified key binding residues. For example, in the context of antifungal research, the benzimidazole core has been shown to form hydrogen bonds with key residues such as Met508 in the active site of Candida sterol 14-α demethylase acs.org. Similarly, studies on benzimidazole derivatives as anti-HIV agents have identified hydrogen bond interactions with amino acid residues like LYS103 in the non-nucleoside inhibitory binding pocket of HIV-1 reverse transcriptase vensel.org. In the case of "this compound", the imidazole (B134444) moiety, with its nitrogen atoms, and the hydroxyl group of the ethanol (B145695) side chain would be expected to act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule within a target's active site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time. These simulations offer a deeper understanding of the stability of protein-ligand complexes and the nature of their dynamic interactions.

MD simulations are used to assess the stability of a ligand within a protein's binding site. By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time, researchers can determine if the complex remains in a stable conformation. In studies of benzimidazole derivatives, MD simulations have been used to confirm the stability of docked complexes researchgate.netjksus.org. For instance, simulations of benzimidazole derivatives complexed with human triosephosphate isomerase (HsTIM) showed stable RMSD values, indicating a stable binding mode researchgate.net.

MD simulations also allow for the analysis of dynamic interactions between a ligand and a protein. While molecular docking provides a static picture of these interactions, MD simulations can reveal how these interactions evolve over time, including the formation and breaking of hydrogen bonds and changes in hydrophobic contacts.

For benzimidazole derivatives, MD simulations have been instrumental in understanding their dynamic behavior. For example, simulations of a 2-benzimidazolyl-urea derivative with a lipid membrane revealed its tendency to aggregate and form pores, providing a mechanistic explanation for its observed cytotoxicity mdpi.com. In another study, MD simulations of benzimidazole derivatives as inhibitors of the LasR protein in Pseudomonas aeruginosa showed that these compounds induce instability in the protein's dimeric form, leading to its dissociation nih.gov. A dynamic interaction analysis of "this compound" would likely highlight the persistent hydrogen bonds formed by its key functional groups and the stable hydrophobic interactions of the benzimidazole ring within a binding pocket.

Table 2: Key Parameters from Molecular Dynamics Simulations of Benzimidazole Derivatives (Note: This data is illustrative and based on studies of various benzimidazole derivatives, not "this compound" itself.)

System Simulation Length (ns) Key Finding Reference
Benzimidazole-Thiazole Derivative with COX-2 100 Stable complex formation rsc.org
Benzimidazole Derivative with SARS-CoV-2 Mpro 100 Stable RMSD, indicating complex stability jksus.org

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with a high degree of accuracy. These calculations can provide insights into molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.

The application of DFT to "this compound" would allow for the precise determination of its optimized 3D structure and electronic properties. This would include the calculation of its molecular electrostatic potential (MEP) map, which can identify regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity and potential interaction sites. Furthermore, the HOMO-LUMO energy gap can be calculated to assess its chemical reactivity and kinetic stability.

Table 3: Illustrative Data from DFT Calculations on a Benzimidazole Derivative (Note: This data is for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid and serves as an example of the types of parameters obtained from DFT calculations.)

Parameter Calculated Value Method/Basis Set Reference
Total Molecular Dipole Moment 5.3141 D B3LYP/6-311++G(d,p) scispace.com
C-O Bond Length Range 1.210 Å – 1.354 Å B3LYP/6-311++G(d,p) scispace.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational models can calculate a variety of electronic and reactivity descriptors that quantify this behavior. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. sapub.org The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.

Global reactivity descriptors, derived from these orbital energies, provide further information. For instance, the electrophilicity index (ω) quantifies a molecule's capacity to act as an electrophile. In a study of the related benzimidazole fungicide Benomyl, the electrophilicity index was calculated to be 2.08, suggesting it is a proficient electrophile. nih.gov These theoretical descriptors are crucial for predicting how a molecule will interact with biological targets. sapub.orgnih.gov

Table 1: Examples of Calculated Reactivity Descriptors for Benzimidazole Derivatives Note: Data for the specific compound this compound is not available in the cited literature; these examples from related structures illustrate the computational approach.

DescriptorCompoundCalculated ValueSignificance
Electrophilicity Index (ω) Benomyl2.08 nih.govIndicates the capacity to accept electrons.
HOMO Energy [Co(benzimidazole)₂I₂]-Relates to electron-donating ability. sapub.org
LUMO Energy [Co(benzimidazole)₂I₂]-Relates to electron-accepting ability. sapub.org
HOMO-LUMO Gap [Co(benzimidazole)₂I₂]-Indicates chemical reactivity and stability. sapub.org

Prediction of Spectroscopic Properties for Characterization

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is vital for their structural characterization. Theoretical calculations can generate predicted infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Vis spectra that can be compared with experimental data to confirm a molecule's identity and structure. mdpi.commdpi.com

For example, in a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, DFT calculations using the B3LYP/6-311++G(d,p) basis set were used to predict its vibrational frequencies. mdpi.com The calculated values showed strong agreement with the experimental data obtained from FT-IR and FT-Raman spectroscopy, aiding in the assignment of fundamental vibrational modes. mdpi.com Similarly, the UV-Vis spectrum for N-Butyl-1H-benzimidazole was investigated both experimentally and theoretically, with calculations helping to assign electronic transitions. mdpi.com This predictive capability allows researchers to understand the spectral features of new compounds like this compound before or during experimental analysis.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic Acid This table demonstrates the accuracy of predictive spectroscopy on a related benzimidazole derivative.

Vibrational ModeExperimental FT-IR (cm⁻¹) mdpi.comCalculated (cm⁻¹) mdpi.com
C–H stretching29192927
C–H stretching2858-
Aromatic C-H vibrations-3123, 3089, 3077

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov For pharmacologically important scaffolds like benzimidazole, QSAR is a powerful tool for understanding how structural modifications influence activity, thereby guiding the design of more potent and selective molecules. biointerfaceresearch.com

Development of Predictive Models for Biological Activity

The development of a QSAR model involves calculating a range of molecular descriptors for a set of compounds with known biological activities. These descriptors quantify various physicochemical, topological, and electronic properties of the molecules. Statistical techniques, such as multiple linear regression (MLR), are then used to build a model that best predicts the activity based on a combination of these descriptors. biointerfaceresearch.com

A QSAR study on a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives with antiprotozoal activity identified key descriptors influencing their potency, including chiV1, chi3Cluster, and XAHydrophobicArea. The resulting model demonstrated strong statistical significance, with a correlation coefficient (r²) of 0.9740 and a cross-validated correlation coefficient (q²) of 0.9588, indicating high predictive power. Such models are essential for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

Table 3: Statistical Parameters for a QSAR Model of Antiprotozoal Benzimidazole Derivatives

Statistical ParameterValueDescription
Correlation Coefficient (r²) 0.9740 Indicates the proportion of variance in the biological activity that is predictable from the descriptors.
Cross-validated Coefficient (q²) 0.9588 Measures the internal predictive ability of the model.
Predicted r² (r²_pred) 0.7691 Measures the model's ability to predict the activity of an external test set of compounds.

Design of Novel Analogues

A primary application of a validated QSAR model is the rational design of novel analogues with enhanced biological activity. nih.gov By analyzing the QSAR equation, researchers can identify which molecular properties are positively or negatively correlated with the desired activity. This knowledge allows for targeted structural modifications to optimize potency.

For instance, a QSAR study aimed at designing novel benzimidazole derivatives as potential α-amylase inhibitors found that properties like exact mass, topological diameter, and the number of rotational bonds significantly affected their inhibitory activity. nih.gov Based on these findings, new molecules were designed in silico by modifying the core benzimidazole structure to optimize these descriptors. The QSAR model predicted that the newly designed analogues would possess higher inhibitory activity than existing compounds, demonstrating how this computational approach can accelerate the discovery of new therapeutic agents. nih.gov This strategy allows for the efficient exploration of chemical space and the prioritization of synthetic efforts toward the most promising molecular designs.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the analytical methodologies for the chemical compound This compound .

Research and development data, including chromatographic separation, quantification, and spectroscopic characterization, are not publicly available for this specific molecule. The existing literature focuses on other benzimidazole derivatives. While general analytical techniques for the broader class of benzimidazole compounds are well-documented, applying this information would not adhere to the strict focus on "this compound" as requested.

Therefore, the following article cannot be generated with scientifically accurate and specific data for the requested compound.

Analytical Methodologies in Research and Development of Benzimidazole Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and identification of "2-(1H-Benzimidazol-2-yloxy)ethanol". It provides precise information on the molecular weight and the fragmentation pattern, which is crucial for confirming the compound's identity. The nominal molecular weight of "this compound" is approximately 178.19 g/mol , and high-resolution mass spectrometry (HRMS) can determine the monoisotopic mass with high accuracy (178.07423 Da).

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 178. This ion can undergo a series of fragmentation reactions, providing a unique fingerprint for the molecule. The fragmentation of "this compound" is expected to proceed through several key pathways, primarily involving the cleavage of the ether linkage and the ethanol (B145695) side chain.

Alcohols commonly undergo fragmentation through α-cleavage and dehydration. libretexts.org For the ethanol moiety in the target compound, α-cleavage would involve the breaking of the C-C bond, leading to the formation of a resonance-stabilized cation. Dehydration could also occur, resulting in the loss of a water molecule (18 amu). libretexts.org

The fragmentation of the benzimidazole (B57391) core is another key aspect. Studies on related 2-alkylbenzimidazoles have shown that decomposition can occur via the formation of quinoxalinium ions. rsc.org The initial fragmentation of "this compound" likely involves the cleavage of the ether bond. The bond between the benzimidazole ring and the oxygen atom can break, or the bond between the oxygen and the ethyl group can cleave.

A plausible fragmentation pathway would be the loss of the hydroxyethyl (B10761427) group (•CH₂CH₂OH), leading to a fragment ion corresponding to the 2-oxy-benzimidazole radical cation. Another significant fragmentation would be the cleavage of the C-O bond to lose an ethoxyethanol radical, resulting in a benzimidazolium cation. Further fragmentation of the benzimidazole ring itself can lead to the loss of HCN, a characteristic fragmentation for many nitrogen-containing heterocyclic compounds.

The predicted collision cross-section (CCS) values for various adducts of "this compound" provide further structural information. For instance, the predicted CCS for the protonated molecule [M+H]⁺ is 134.6 Ų, and for the sodium adduct [M+Na]⁺, it is 144.4 Ų. These values can be used in ion mobility-mass spectrometry to aid in the identification of the compound in complex mixtures.

A representative table of expected major fragment ions in the mass spectrum of "this compound" is provided below.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Plausible Origin
178[C₉H₁₀N₂O₂]⁺Molecular Ion
160[C₉H₈N₂O]⁺Loss of H₂O (dehydration)
147[C₈H₇N₂O]⁺Loss of CH₂OH
133[C₇H₅N₂O]⁺Cleavage of the ether bond and loss of the side chain
119[C₇H₅N₂]⁺Loss of the entire oxyethanol group
92[C₆H₄N]⁺Fragmentation of the benzimidazole ring

This table is representative and based on general fragmentation principles of related structures.

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a soft ionization technique that is particularly useful for the analysis of biomolecules and other macromolecules. chemsrc.com While often used for large molecules, its application in the detection of small molecules like "this compound" is an area of active research.

Interestingly, benzimidazole derivatives themselves have been developed as effective matrices for the MALDI-MS analysis of other small molecules, especially in negative ion mode. rsc.org This suggests that the benzimidazole scaffold has favorable properties for absorbing laser energy and facilitating the ionization of analytes. For instance, certain amino-substituted 2-phenyl-1H-benzo[d]imidazole derivatives have shown superior performance as matrices for detecting low-molecular-weight acidic compounds compared to common commercial matrices. rsc.org

Furthermore, the derivatization of molecules with a benzimidazole tag has been shown to enhance their detection by MALDI-TOF (Time-of-Flight) MS. nih.govuni.luresearchgate.net This signal enhancement is attributed to the chromophoric nature of the benzimidazole ring. nih.gov Given these findings, it is plausible that "this compound" could be effectively detected by MALDI-MS, either directly or by using a suitable benzimidazole-based matrix to enhance its ionization efficiency. This would be particularly advantageous for high-throughput screening applications.

Purity Assessment and Impurity Profiling in Research Samples

The purity of "this compound" is critical for the reliability and reproducibility of research findings. A variety of analytical techniques are employed to assess its purity and to identify and quantify any impurities.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity assessment of benzimidazole derivatives. researchgate.netnih.gov A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.net Detection is commonly performed using a UV detector, as the benzimidazole ring system has a strong chromophore that absorbs UV light. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

For more detailed impurity profiling, HPLC coupled with mass spectrometry (LC-MS) is often employed. ijrti.org This powerful combination allows for the separation of impurities by HPLC and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns from the mass spectrometer. ijrti.org This is essential for characterizing impurities that may have formed during synthesis or degradation.

Impurity profiling is a systematic process that includes the detection, identification, and quantification of any foreign substances in the research sample. ijrti.orgyoutube.com Potential impurities in a sample of "this compound" could include starting materials from the synthesis, by-products from side reactions, or degradation products. For example, unreacted 2-hydroxybenzimidazole (B11371) or intermediates could be present.

The development of a robust analytical method for impurity profiling requires validation to ensure its accuracy, precision, linearity, and sensitivity. Key validation parameters include the limit of detection (LOD) and the limit of quantification (LOQ) for known potential impurities.

A representative data table for a hypothetical HPLC purity analysis of a research sample of "this compound" is shown below.

Peak No. Retention Time (min) Component Area (%)
12.5Solvent-
24.8Impurity A (e.g., 2-hydroxybenzimidazole)0.25
36.2This compound 99.50
47.5Impurity B (Unknown)0.15
59.1Impurity C (e.g., Dimer)0.10

This table is for illustrative purposes only.

The stringent control and analysis of impurities are vital throughout the research and development process to ensure the quality and integrity of the scientific data generated using "this compound".

Future Research Directions and Translational Potential in Chemical Biology

Design and Synthesis of Multi-Targeting Benzimidazole (B57391) Derivatives

A significant future direction is the rational design of benzimidazole derivatives capable of modulating multiple biological targets simultaneously. This multi-target-directed ligand (MTDL) approach is a promising strategy for complex diseases. The core idea is to incorporate different pharmacophoric elements into a single molecular entity to interact with various disease-related proteins.

Research has shown that the biological properties of the benzimidazole system are heavily influenced by substitutions at the N-1 and C-2 positions. nih.gov Future work will likely focus on synthesizing libraries of compounds where the ethanol (B145695) moiety of 2-(1H-Benzimidazol-2-yloxy)ethanol is functionalized or where substitutions are made on the benzene (B151609) ring. For instance, combining the benzimidazole core with other known bioactive heterocycles, such as morpholine, oxadiazole, or pyrazole, can yield hybrids with potent and selective activities. acs.orgnih.gov Studies have successfully created benzimidazole-1,2,4-triazole derivatives as antifungal agents targeting 14α-demethylase and morpholine-benzimidazole-oxadiazole hybrids as potent VEGFR-2 inhibitors for cancer therapy. acs.orgacs.org These examples provide a blueprint for creating novel multi-targeting agents based on the this compound structure.

Derivative Class Target(s) Therapeutic Potential Reference
Benzimidazole-1,2,4-triazole HybridsFungal 14α-demethylase (CYP51)Antifungal acs.org
Morpholine-Benzimidazole-Oxadiazole HybridsVEGFR-2Anticancer (anti-angiogenesis) acs.org
Benzimidazole-Thione DerivativesMyeloperoxidase (MPO)Anti-inflammatory nih.gov
N-alkylated 2-phenyl-1H-benzimidazolesMultiple (Antiproliferative, Antimicrobial)Anticancer, Antimicrobial nih.gov

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

The integration of computational methods is set to accelerate the discovery and optimization of benzimidazole-based compounds. nih.gov In silico techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are indispensable tools for modern drug discovery. nih.govresearchgate.net These approaches allow for the rapid screening of virtual compound libraries, prediction of binding affinities, and elucidation of interaction modes with biological targets before committing to synthetic efforts. uwa.edu.au

For example, molecular docking has been used to probe the binding of benzimidazole derivatives to targets like the colchicine (B1669291) binding site of tubulin, cyclin-dependent kinase CDK-8, and the RSV F protein. nih.govuwa.edu.aumdpi.com Such studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for bioactivity. mdpi.com Furthermore, computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. researchgate.netmdpi.com Future research on this compound and its analogues will undoubtedly leverage these computational models to design derivatives with enhanced potency and specificity for their intended targets. nih.govresearchgate.net

Computational Technique Application in Benzimidazole Research Outcome Reference
Molecular DockingPredicting binding modes and affinities to protein targets (e.g., kinases, viral proteins).Identification of key amino acid interactions and ranking of potential inhibitors. nih.govmdpi.com
Molecular Dynamics (MD) SimulationsAssessing the stability of ligand-protein complexes over time.Confirmation of binding stability and elucidation of dynamic conformational changes. researchgate.net
ADME/Tox PredictionIn silico evaluation of pharmacokinetic and toxicity profiles.Early-stage filtering of compounds with poor drug-like properties. researchgate.netmdpi.com
Structure-Based Pharmacophore AnalysisIdentifying essential chemical features for biological activity.Guiding the design of new derivatives with improved target binding. mdpi.com

Exploration of Novel Bio-orthogonal Linkages for Benzimidazole Conjugates

Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. nih.govyoutube.com This field offers powerful tools for labeling and tracking biomolecules. acs.org A key area for future research is the development of this compound derivatives that incorporate "clickable" functional groups, enabling their conjugation to other molecules (e.g., imaging agents, peptides, or antibodies) via bio-orthogonal ligation reactions.

The most common "click chemistry" reactions include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov Researchers have already developed benzimidazole-based "clickable" probes for labeling cellular proteins. nih.gov For example, probes containing a terminal alkyne group have been synthesized to covalently label protein arginine deiminases (PADs), allowing for target engagement studies and the identification of off-targets. nih.gov By modifying the ethanol tail of this compound to include an azide (B81097) or alkyne handle, this compound could be transformed into a versatile platform for creating complex bioconjugates for a wide range of applications in chemical biology.

Development of Benzimidazole-Based Chemical Probes for Target Validation

Chemical probes are small molecules used to study and manipulate biological targets in their native environment. The development of highly specific and potent probes is crucial for target validation and understanding disease mechanisms. The benzimidazole scaffold is an excellent starting point for designing such probes due to its ability to interact with a wide range of biomolecules. nih.gov

Future efforts will focus on creating probes from structures like this compound for specific applications. This includes:

Fluorescent Probes: By attaching a fluorophore to the benzimidazole core, researchers can create probes that signal the presence of a specific analyte or the activity of an enzyme. For instance, a benzimidazole-acrylamide probe (ABIA) was developed for the highly selective and rapid detection of cysteine in live cells and urine, demonstrating its utility as a diagnostic tool. nih.gov

Activity-Based Protein Profiling (ABPP) Probes: These probes are designed to covalently bind to the active site of specific enzymes, allowing for the direct measurement of enzyme activity in complex biological samples. "Clickable" benzimidazole probes have been successfully used in ABPP to label and identify cellular PADs, demonstrating their utility in assessing the efficacy of inhibitors. nih.gov

Probe Type Example Derivative Application Detection Method Reference
Fluorescent ProbeABIA (2-(anthracen-9-yl)-5-methyl-1H-benzo[d]imidazole-acrylamide)Detection of cysteine in live cells and urineFluorescence turn-on nih.gov
Clickable ABPP ProbeBB-Cl-Yne / BB-F-YneLabeling and target engagement of Protein Arginine Deiminases (PADs)Chemoproteomics (Click chemistry followed by mass spectrometry) nih.gov

Application in Materials Science and Advanced Functional Materials

Beyond the biomedical sphere, the unique chemical and electronic properties of benzimidazole derivatives lend themselves to applications in materials science. This research direction avoids clinical or direct physiological properties, focusing instead on the intrinsic characteristics of the molecules for creating advanced functional materials.

One promising area is in organic electronics. A series of benzimidazole derivatives have been synthesized and shown to possess n-type semiconducting behavior, making them suitable for use in organic field-effect transistors (OFETs). elsevierpure.com The planarity of the benzimidazole ring system and the potential for strong intermolecular interactions contribute to high crystallinity, a desirable trait for efficient charge transport. The electronic properties, such as HOMO-LUMO levels, can be fine-tuned by modifying the substituents on the benzimidazole ring. elsevierpure.com

Another novel application is in environmental remediation. A patent has been awarded for the use of imidazole (B134444) and benzimidazole derivatives to degrade toxic heavy metals. snu.edu.in These compounds can convert heavy metals and their salts into less toxic and insoluble forms, suggesting a potential role in detoxification and environmental cleanup. snu.edu.in The this compound structure, with its coordinating oxygen and nitrogen atoms, could be explored for similar chelating and sequestration applications.

Q & A

Basic: What are the optimal synthetic routes for 2-(1H-benzimidazol-2-yloxy)ethanol, and how do reaction conditions influence yield?

The synthesis of benzimidazole derivatives typically involves condensation between o-phenylenediamine and carboxylic acid derivatives under acidic conditions. For example, lactic acid and HCl reflux (10 hours) yield 70% of 1-(1H-benzimidazol-2-yl)ethanol , while glycolic acid with HCl (2 hours) achieves 89% yield for (1H-benzimidazol-2-yl)-methanol . Key variables include:

  • Acid catalyst concentration : Higher HCl concentrations (4 N) improve cyclization efficiency .
  • Reaction time : Prolonged reflux (4–10 hours) ensures complete reactant consumption, monitored via TLC .
  • Recrystallization solvent : Methanol or ethanol enhances purity .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR/IR : Confirm benzimidazole ring formation (e.g., NH stretches at ~3400 cm⁻¹) and ether/ethanol moieties (C-O stretches at 1100–1250 cm⁻¹) .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 11.9478 Å, b = 13.1338 Å, and β = 118.7° are typical . SHELX software refines structures, with R-factors <0.05 indicating high accuracy .

Basic: What safety protocols are recommended for handling this compound?

While specific toxicity data for this compound is limited, analogous compounds (e.g., 2-(1H-imidazol-2-yl)-ethanol) require:

  • Skin protection : Gloves and lab coats to avoid irritation .
  • Ventilation : Use fume hoods due to potential respiratory hazards .
  • Neutralization : Quench acidic byproducts with ammonia or sodium bicarbonate .

Advanced: How can hydrogen-bonding patterns in crystallographic data inform supramolecular interactions?

In the crystal lattice, benzimidazole NH groups form strong hydrogen bonds with oxygen atoms (e.g., O–H···N, ~2.8 Å). Graph set analysis (e.g., R²₂(8) motifs) reveals dimeric or chain-like networks critical for stability . For example, in 2-(1H-benzimidazol-2-yl)-6-ethoxyphenol, phenolic OH groups mediate intermolecular bonds, influencing solubility and melting points .

Advanced: How to resolve contradictions in synthetic yields reported across studies?

Discrepancies arise from:

  • Catalyst purity : Impure HCl or lactic acid reduces cyclization efficiency .
  • Temperature control : Overheating degrades intermediates; optimal reflux at 80–100°C is critical .
  • Workup methods : Premature neutralization (e.g., before TLC confirmation) lowers yield . Validate protocols via reproducibility trials and HPLC purity checks.

Advanced: How to design biological activity assays for derivatives of this compound?

Anti-inflammatory or antimicrobial assays require:

  • Derivatization : Introduce substituents (e.g., hydrazinyl groups) at the ethanol moiety to enhance bioactivity .
  • In vitro models : Use LPS-induced inflammation in macrophages (IC50 evaluation) or bacterial MIC assays .
  • Structure-activity relationships (SAR) : Correlate substituent electronegativity (e.g., 4-hydrazinylphenyl) with activity .

Advanced: How does crystallographic data guide molecular docking studies?

High-resolution X-ray structures (e.g., C20H19N3O3, PDB-like coordinates) enable docking into target proteins (e.g., cyclooxygenase-2). Hydrogen-bond donors/acceptors (benzimidazole NH, ethoxy oxygen) align with active-site residues, predicting binding affinity . Refinement with SHELXL ensures accurate torsion angles for docking .

Advanced: What computational methods predict intermolecular interactions in solid-state structures?

  • Hirshfeld surface analysis : Maps close contacts (e.g., H···O/N) to quantify interaction contributions .
  • DFT calculations : Optimize hydrogen-bond geometries (e.g., B3LYP/6-31G*) and compare with crystallographic data .
  • Molecular dynamics : Simulate packing efficiency under varying temperatures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.